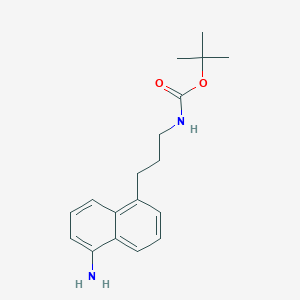

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate is a chemical compound with the molecular formula C18H24N2O2 and a molecular weight of 300.4 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl carbamate group attached to a 3-(5-aminonaphthalen-1-yl)propyl moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(5-aminonaphthalen-1-yl)propylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize production costs .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenic acids, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Drug Development

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate is being explored for its potential as a pharmacological agent. The presence of the aminonaphthalene group can enhance binding affinity to various biological targets. Research has indicated that compounds with similar structures have been effective in modulating biological pathways, particularly in cancer therapy and neurological disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar carbamate derivatives, revealing that modifications to the naphthalene structure can significantly enhance cytotoxicity against cancer cell lines. The findings suggest that this compound could be a candidate for further development in oncological pharmacotherapy .

Inhibitory Effects on Proteins

Research has highlighted the compound's potential as an enzyme inhibitor. Specifically, it may interact with proteases involved in bacterial virulence, such as ClpP in Staphylococcus aureus. The inhibition of such enzymes can disrupt bacterial growth and pathogenicity.

Case Study: ClpP Inhibition

In a recent screening of carbamate derivatives, this compound exhibited promising inhibitory activity against ClpP with IC50 values comparable to established inhibitors. This suggests that the compound could serve as a lead structure for developing new antibacterial agents .

Analytical Chemistry

The compound can also be utilized in analytical chemistry for developing methods to detect and quantify similar carbamates in complex mixtures. Its distinct chemical structure allows for effective separation techniques, such as high-performance liquid chromatography (HPLC).

Data Table: HPLC Method Development

| Parameter | Value |

|---|---|

| Column Type | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

| Limit of Detection | 0.5 µg/mL |

This table summarizes the parameters used for HPLC analysis of this compound, demonstrating its applicability in analytical methodologies .

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes . The naphthalene moiety allows for interactions with aromatic amino acids in proteins, while the carbamate group can form hydrogen bonds with active site residues .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate

- This compound

- This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene moiety enhances its fluorescence properties, making it useful in imaging applications . Additionally, the carbamate group provides stability and resistance to hydrolysis, which is advantageous in various chemical reactions .

Actividad Biológica

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate, a compound with the molecular formula C18H24N2O2 and a molecular weight of approximately 300.4 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit antiproliferative effects , potentially through the inhibition of microtubule assembly, which is critical in cell division.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was evaluated using the sulforhodamine B (SRB) assay, which measures cell viability based on protein content.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 | 10 | Microtubule depolymerization |

| SK-OV-3 | 12 | Inhibition of tubulin assembly |

| HeLa | 15 | Circumvention of drug resistance mechanisms |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The data suggests that this compound is particularly effective against MDA-MB-435 cells, a model for metastatic breast cancer.

Mechanistic Studies

Further mechanistic studies have indicated that this compound may act as a microtubule-targeting agent (MTA). It was found to inhibit tubulin polymerization in vitro, thereby disrupting mitotic spindle formation during cell division. This was corroborated by assays measuring the binding affinity to tubulin.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study involving MDA-MB-435 cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, supporting its use as a candidate for breast cancer therapy.

- Ovarian Cancer Models : In SK-OV-3 ovarian carcinoma models, the compound demonstrated efficacy in overcoming paclitaxel resistance, suggesting its potential role in combination therapies for resistant cancer types.

Propiedades

IUPAC Name |

tert-butyl N-[3-(5-aminonaphthalen-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDWFHYRKEWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.